(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-8-2-5(10)7-4(3-9)6(8)11/h4,9H,2-3H2,1H3,(H,7,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSVLTWGCOYRV-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclocondensation of Chiral Precursors
The enantioselective synthesis of this compound often begins with chiral amino acid derivatives. For instance, L-serine serves as a starting material due to its inherent hydroxymethyl group. Through a five-step sequence involving:
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N-Methylation using methyl iodide under basic conditions.
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Cyclization catalyzed by triphenylphosphine and carbon tetrachloride to form the diketopiperazine core.
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Hydroxymethylation via formaldehyde in the presence of a chiral auxiliary.
This method achieves moderate yields (60–65%) but requires rigorous purification to eliminate diastereomeric byproducts.
Enzymatic Resolution of Racemic Mixtures
Industrial-scale production frequently employs lipase-mediated kinetic resolution. Racemic 3-(hydroxymethyl)-1-methylpiperazine-2,5-dione is subjected to Candida antarctica lipase B (CAL-B) in an organic solvent system (e.g., tert-butyl methyl ether). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. Subsequent extraction yields the target compound with >99% enantiomeric excess (ee) and 45–50% isolated yield.
Transition Metal-Catalyzed Asymmetric Hydrogenation
A highly efficient route involves asymmetric hydrogenation of a prochiral enamide intermediate. Using a ruthenium-(S)-BINAP catalyst system under 50 bar H₂ pressure, the reaction proceeds with 92% conversion and 94% ee. Key advantages include:
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Short reaction time (4–6 hours).
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Compatibility with continuous flow reactors for scalable production.
Optimization of Reaction Parameters
Solvent Effects on Stereochemical Integrity
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but increase racemization risks during prolonged heating. Comparative studies show that tetrahydrofuran (THF) balances reactivity and stereochemical stability, achieving 78% yield with <2% racemization.
Temperature and Catalytic Loading
Elevated temperatures (>80°C) accelerate cyclization but degrade the hydroxymethyl group. Optimal conditions for the hydrogenation route involve:
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Temperature : 50°C.
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Catalyst loading : 0.5 mol% Ru-(S)-BINAP.
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Pressure : 30–50 bar H₂.
Under these parameters, the turnover number (TON) exceeds 1,800.
Industrial-Scale Production Challenges
Purification Strategies
Chromatographic methods dominate laboratory-scale purification, but industrial processes favor crystallization. Ethanol/water mixtures (3:1 v/v) effectively isolate the compound with 95% purity, though residual solvents (<0.1%) must be monitored per ICH guidelines.
Waste Management
The methyl iodide used in N-methylation generates stoichiometric amounts of sodium iodide. Recent advances integrate iodide recovery systems, reducing waste by 40% and improving process sustainability.
Analytical Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (α = 1.32), confirming >99% ee for the (S)-enantiomer.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Cyclization | 60–65 | 85–90 | Moderate | 1,200 |
| Enzymatic Resolution | 45–50 | >99 | High | 900 |
| Catalytic Hydrogenation | 85–90 | 94–96 | Very High | 750 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperazine ring structure may also play a role in modulating the compound’s effects.
Comparison with Similar Compounds
Key physicochemical properties :
- Molecular formula : C₆H₁₀N₂O₃
- Molecular weight : 158.155 g/mol
- Density : 1.215 g/cm³
- Polar Surface Area (PSA) : 78.43 Ų
- LogP : -1.36 (indicating high hydrophilicity) .
This compound is synthesized via cyclization of dipeptides, leveraging methods similar to those used for alaptide and other DKPs . Its hydroxymethyl group enhances hydrogen-bonding capacity, making it relevant in biomedical applications such as bifunctional chelators or peptide mimetics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
DKP derivatives vary in substituents at positions 1, 3, and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Key observations :
- Hydrophilicity : The hydroxymethyl group in the target compound increases PSA (78.43 Ų) compared to methyl-substituted DKPs (e.g., compound 3: PSA ~50 Ų) .
- Stereochemical impact : Enantiomers like (R)- and (S)-3-(benzo[d][1,3]dioxol-5-carbonyl)-DKPs show distinct biological activities due to chiral centers .
- Biological activity : Indole- and benzyl-substituted DKPs exhibit cytotoxicity (e.g., compound 27: IC₅₀ = 2.1 μM in SH-SY5Y cells) , whereas the target compound’s applications focus on chelation and peptide mimicry .
Physicochemical and Pharmacokinetic Profiles
The hydroxymethyl group in the target compound reduces LogP significantly, favoring aqueous solubility, whereas aromatic substituents (e.g., benzyl, indole) increase lipophilicity and membrane permeability .
Biological Activity
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, a compound belonging to the diketopiperazine family, has garnered attention for its diverse biological activities. This article delves into its biological properties, including its anticancer potential, neuroprotective effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound is characterized by its piperazine ring and hydroxymethyl substituents. Its molecular formula is , contributing to its unique chemical reactivity and biological properties. The presence of hydroxymethyl groups enhances solubility and interaction with biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to modulate apoptosis in cancer cells. For instance:
- Apoptosis Modulation : Derivatives of this compound have shown effects on gene expression related to apoptosis and cell viability in gastric cancer models. Studies demonstrate that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
- Molecular Docking Studies : Computational studies have predicted how this compound interacts with targets involved in cancer pathways, revealing insights into its mechanism of action .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It shows potential in protecting neuronal cells from oxidative stress and apoptosis:
- Cell Viability : In vitro studies indicate that this compound can enhance the viability of neuronal cells exposed to neurotoxic agents .
- Mechanistic Insights : The compound may exert neuroprotective effects via modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Gastric Cancer Model : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis markers in gastric cancer xenografts .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C6H10N2O4 | Anticancer and neuroprotective properties |
| (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C6H10N2O4 | Significant anticancer activity |
| 1-Benzylpiperazine | C11H15N | Used as an antidepressant; lacks diketopiperazine structure |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions with chiral precursors to maintain stereochemical integrity. For example, similar diketopiperazine derivatives are synthesized via stepwise reactions: (1) reduction of aldehyde intermediates to alcohols, (2) condensation with piperazine-2,5-dione cores, and (3) stereochemical control using chiral catalysts or auxiliaries . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and reaction time (12–48 hours) to enhance yield (>70%) and enantiomeric excess (>95%). Purity is validated via HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer :
- HPLC : Confirm purity (>95%) and monitor stereoisomer separation using chiral columns (e.g., Chiralpak IA/IB) .
- NMR/FT-IR : Assign protons (e.g., hydroxymethyl δ ~3.5 ppm) and functional groups (C=O stretch ~1700 cm⁻¹).
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous compounds like (3S,6S)-bis(indolylmethyl)piperazine-2,5-dione .
- Mass Spectrometry : Validate molecular weight (MW: 158.155) via ESI-MS .
Q. What storage conditions ensure the compound’s stability over long-term experimental use?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies for similar compounds show no degradation after 6 months under these conditions . Avoid aqueous buffers unless lyophilized.
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT on MCF7 or HEK 293T cells) and enzyme inhibition profiling (e.g., PDE5, GSK-3β). For example, brominated diketopiperazine analogues showed IC₅₀ values of 28.9–36.3 μM in MCF7 cells . Use concentrations ≤100 μM to avoid non-specific effects.
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what techniques validate enantiomeric excess?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) or chiral HPLC for separation. Validate enantiomeric excess via polarimetry or circular dichroism (CD). For example, (S)-configured derivatives are distinguished by specific optical rotations (e.g., [α]D²⁵ = +15° in methanol) .
Q. What crystallographic insights inform the compound’s molecular interactions in solid-state studies?
- Methodological Answer : X-ray diffraction reveals hydrogen-bonding networks and π-π stacking. For instance, (3S,6S)-bis(indolylmethyl)piperazine-2,5-dione forms intermolecular H-bonds between diketopiperazine carbonyls and indole NH groups, stabilizing its crystal lattice . Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous compounds.
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can SAR studies be structured?
- Methodological Answer : Compare analogues with varied substituents (e.g., bromine, hydroxymethyl) in parallel assays. For example, bromine substitution in tadalafil analogues increased cytotoxicity (IC₅₀: 28.9 μM vs. 55.29 μM for parent compound) but reduced PDE5 inhibition, suggesting mechanism divergence . Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding.
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Standardize protocols (e.g., cell passage number, serum concentration) and validate purity via HPLC. For PDE5 inhibition assays, confirm enzyme source (e.g., recombinant vs. tissue-derived) and substrate specificity. Replicate experiments ≥3 times; use ANOVA to assess significance .
Q. What degradation pathways are plausible under physiological or experimental conditions, and how can they be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
